Product packaging for Cefprozil-d4 (E/Z mixture)(Cat. No.:CAS No. 1426173-48-9)

Cefprozil-d4 (E/Z mixture)

Cat. No.: B1141195
CAS No.: 1426173-48-9
M. Wt: 393.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Pharmaceutical Research

The application of isotopic labeling is vast and critical throughout the drug discovery and development process. It is instrumental in conducting ADME studies, which are fundamental to understanding a drug's pharmacokinetic profile. musechem.comchemicalsknowledgehub.com By tracking the isotopically labeled drug, researchers can identify metabolites, determine routes of elimination, and assess bioavailability. nih.gov This detailed understanding is crucial for optimizing drug candidates and ensuring their safety and efficacy. nih.govuniupo.it

Deuterium (B1214612) as a Stable Isotope in Drug Discovery

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly valuable tool in medicinal chemistry. nih.govacs.orghumanjournals.com Unlike radioactive isotopes, deuterium can be handled without special safety precautions, making it a preferred choice for many applications. nih.gov Its utility extends from mechanistic and spectroscopic studies to its use as an internal standard in analytical methods. nih.govacs.orgresearchgate.net The presence of deuterium can be readily detected by mass spectrometry, allowing for precise quantification and tracking of labeled molecules. nih.govmusechem.com

Rationale for Deuterium Incorporation into Drug Candidates

The primary rationale for incorporating deuterium into drug candidates is to leverage the kinetic isotope effect (KIE). acs.orgresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. humanjournals.comnih.gov This increased bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, a process often mediated by enzymes like cytochrome P450s. researchgate.net

Potential Benefits of Deuterium Incorporation:

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, the drug's metabolic breakdown can be slowed. nih.gov

Enhanced Pharmacokinetic Profile: This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduction in dosing frequency. uniupo.itmusechem.comgabarx.com

Reduced Formation of Undesirable Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites. musechem.comnih.gov

Improved Safety and Efficacy: By optimizing the pharmacokinetic and metabolic profile, deuteration can lead to a safer and more effective drug. nih.govuniupo.it

Historical Context of Deuterated Drug Development

The concept of using deuterium in drug molecules dates back to the 1960s. nih.gov Early studies explored the effects of deuteration on simple molecules. musechem.com However, it wasn't until much later that the pharmaceutical industry began to systematically investigate the therapeutic potential of deuterated drugs. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.govuniupo.it This approval has spurred further interest and investment in the development of deuterated pharmaceuticals, with a shift from creating deuterated versions of existing drugs (a "deuterium switch") to incorporating deuterium in novel drug candidates from the outset. nih.govuniupo.ituniupo.it

Overview of Deuterium Incorporation Strategies in Organic Synthesis

The synthesis of deuterated compounds requires specific strategies to introduce deuterium at desired positions within a molecule. These methods can be broadly categorized as follows:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method that involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. snnu.edu.cn

Reduction with Deuterated Reagents: Carbonyl groups and double bonds can be reduced using deuterated metal hydrides, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium. researchgate.net

"Bottom-up" Synthesis: In some cases, the most effective approach is to build the molecule from smaller, deuterated starting materials. nih.govacs.org This de novo strategy offers greater flexibility in placing the deuterium atoms precisely where they are needed. nih.gov

Biocatalysis: Enzymes can be used to catalyze the stereospecific incorporation of deuterium, offering a green and highly selective method for preparing chiral deuterated compounds. researchgate.net

The choice of strategy depends on the target molecule, the desired position of the deuterium label, and the available starting materials. nih.gov

Cefprozil (B1668874): Structure, Isomerism, and Relevance in Pharmaceutical Chemistry

Cefprozil is a second-generation oral cephalosporin (B10832234) antibiotic. researchgate.netnih.gov From a chemical standpoint, a key feature of Cefprozil is the presence of a propenyl group attached to the dihydrothiazine ring, which gives rise to geometric isomerism. researchgate.net

E/Z Isomerism in Cefprozil and its Deuterated Analogue

Cefprozil exists as a mixture of two geometric isomers, designated as the (Z)-isomer (cis) and the (E)-isomer (trans). mtc-usa.comsigmaaldrich.com The (Z)-isomer is the major component, typically present in a ratio of approximately 9:1 to the (E)-isomer. researchgate.netnih.gov

This isomerism is significant because the two isomers can exhibit different biological activities. researchgate.net Therefore, it is often necessary to separate and quantify both isomers in biological samples for pharmacokinetic and bioequivalence studies. researchgate.net

Academic Research Focus on Cefprozil-d4 (E/Z mixture)

Academic research on Cefprozil-d4 (E/Z mixture) has primarily centered on its application as an internal standard for the bioanalytical method development and validation for the quantification of Cefprozil in biological matrices, such as human plasma. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like Cefprozil-d4 is considered the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the behavior of the analyte during extraction and ionization, thus providing the most accurate results. nih.gov

A significant study in this area involved the development and validation of a rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of Cefprozil's cis- and trans-diastereomers in human plasma. researchgate.netnih.gov This research highlighted the necessity of such a method due to the differing antimicrobial potencies of the two isomers. researchgate.net

In this study, Cefprozil-d4 was employed as the internal standard to ensure the reliability of the measurements. The researchers detailed the specific mass spectrometry parameters for both Cefprozil and its deuterated analogue, Cefprozil-d4.

Table 1: Mass Spectrometry Acquisition Parameters for Cefprozil and Cefprozil-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefprozil391.2114.0
Cefprozil-d4395.0114.5

Data sourced from He et al. (2018) researchgate.netnih.gov

The method was validated to demonstrate its performance characteristics. The validation included establishing the linearity of the calibration curves, as well as determining the accuracy and precision of the method for both the cis- and trans-isomers of Cefprozil. nih.gov

Table 2: Validation Summary of the HPLC-MS/MS Method Using Cefprozil-d4

Parametercis-Cefproziltrans-Cefprozil
Linearity Range0.025-15 µg/mL0.014-1.67 µg/mL
Accuracy93.1%103.0%
Intra-assay Precision (QC samples)< 14.3%< 14.3%
Inter-assay Precision (QC samples)< 14.3%< 14.3%
Intra-assay Precision (LLOQ)< 16.5%< 16.5%
Inter-assay Precision (LLOQ)< 16.5%< 16.5%

Data sourced from He et al. (2018) researchgate.netnih.gov

The successful development and validation of this analytical method, which was subsequently applied in a pilot pharmacokinetic study, underscores the critical role of Cefprozil-d4 (E/Z mixture) in facilitating accurate and reliable quantitative studies of Cefprozil. researchgate.netnih.gov The use of this deuterated internal standard is essential for obtaining high-quality data in bioequivalence and pharmacokinetic research. researchgate.netnih.govresearchgate.net

Properties

CAS No.

1426173-48-9

Molecular Formula

C₁₈H₁₅D₄N₃O₅S

Molecular Weight

393.45

Synonyms

(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  BMY 28100-d4;  Cefprozile-d4;  Cefzil-d4;  Cephprozyl-d4;  Procef-d4;  Prozef-d4; 

Origin of Product

United States

Synthesis and Isotopic Enrichment of Cefprozil D4 E/z Mixture

Retrosynthetic Analysis for Deuterium (B1214612) Incorporation at Specific Sites

A retrosynthetic analysis of Cefprozil-d4 reveals several potential sites for deuterium incorporation. The general synthesis of Cefprozil (B1668874) involves the condensation of a protected 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) core with a derivative of D-(-)-p-hydroxyphenylglycine. wikipedia.orgresearchgate.netchemicalbook.com

Key positions for deuteration can be identified on both the cephem nucleus and the amino acid side chain. For instance, the C2 position of the cephalosporin (B10832234) core and the C3' methyl group of the propenyl substituent are viable targets for isotopic labeling. uwaterloo.ca A previous study has documented attempts at hydrogen/deuterium (H/D) exchange at the C2 position of cephalosporin sulfoxides. uwaterloo.ca The synthesis of Cefprozil-d4 often involves introducing deuterium atoms into the side chain precursor, specifically the p-hydroxyphenylglycine moiety.

The general synthetic route for Cefprozil is outlined below:

Protection of the amino and carboxyl groups of the 7-APCA core. google.comgoogle.com

Coupling of the protected 7-APCA with a suitably activated and protected p-hydroxyphenylglycine derivative. researchgate.netchemicalbook.com

Deprotection to yield the final Cefprozil product. wikipedia.orggoogle.com

Deuterium can be introduced by using a deuterated version of the p-hydroxyphenylglycine side chain or by performing isotopic exchange reactions on intermediates or the final molecule.

Precursor Deuteration Methodologies

The synthesis of Cefprozil-d4 relies on the preparation of deuterated precursors. Various methodologies can be employed to achieve high levels of deuterium incorporation at specific molecular sites.

Deuterium Exchange Reactions (H/D Exchange)

Hydrogen-deuterium exchange (H/D exchange) is a common and efficient method for introducing deuterium into organic molecules. snnu.edu.cn This approach involves the direct replacement of protium (B1232500) (¹H) with deuterium (²H) and can be catalyzed by transition metals or bases. snnu.edu.cnresearchgate.netresearchgate.net

Transition-metal catalysts, particularly those based on iridium, rhodium, ruthenium, and palladium, are highly effective for C-H bond activation and subsequent deuteration. snnu.edu.cnresearchgate.netthieme-connect.com These methods often allow for site-selective deuteration under relatively mild conditions. snnu.edu.cn For instance, iridium complexes have been extensively used for ortho-selective C-H deuteration of aromatic and heteroaromatic compounds. snnu.edu.cn

In the context of Cefprozil-d4 synthesis, transition-metal-catalyzed H/D exchange could be applied to the p-hydroxyphenylacetic acid precursor to introduce deuterium atoms onto the phenyl ring. D₂O is often preferred as the deuterium source due to its low cost and toxicity. snnu.edu.cn

Table 1: Examples of Transition-Metal-Catalyzed Deuteration

Catalyst TypeSubstrate TypeDeuterium SourceKey Features
Iridium (Ir)Aromatic and heteroaromatic compoundsD₂O or D₂ gasHigh ortho-selectivity, tolerates various functional groups. snnu.edu.cn
Rhodium (Rh)Compounds with directing groupsD₂OChelation-assisted, good functional group tolerance. snnu.edu.cn
Ruthenium (Ru)Functional organic moleculesD₂OMild reaction conditions. snnu.edu.cn
Palladium (Pd)Aromatic compounds, sulfonamidesD₂OCan catalyze deuteration at both sp² and sp³ centers. snnu.edu.cn

This table provides a general overview of transition-metal-catalyzed deuteration reactions and is not specific to Cefprozil-d4 synthesis.

Base-catalyzed H/D exchange is particularly effective for protons adjacent to carbonyl groups or other electron-withdrawing functionalities, often referred to as active methylene (B1212753) compounds. researchgate.netmarwaricollege.ac.in The reaction proceeds through the formation of an enolate or a similar carbanionic intermediate, which is then quenched with a deuterium source, typically D₂O or a deuterated solvent like methanol-d4. uwaterloo.ca

A study on the synthesis of multiply deuterated cephalosporins demonstrated the use of base-catalyzed H/D exchange at the C2 position of a cephalosporin core. uwaterloo.ca Heating a cephalosporin derivative in the presence of a base and a deuterium source resulted in significant deuterium incorporation. uwaterloo.ca For example, heating a benzhydryl ester of 7-ACA, phenylacetylated at C7, at 50°C in the presence of DMSO and Methanol-OD achieved 90.2% deuterium incorporation at each of the prochiral positions of C2. uwaterloo.ca

Table 2: Base-Catalyzed H/D Exchange for a Cephalosporin Intermediate

SubstrateConditionsDeuterium Incorporation
Cephalosporin sulfoxideBenzene, D₂O, 80°C78% at C2
Benzhydryl ester of 7-ACA (phenylacetylated at C7)DMSO, Methanol-OD, 50°C90.2% at C2

Data sourced from a study on the synthesis of multiply deuterated cephalosporins. uwaterloo.ca

Deuterium Reduction/Addition Reactions

The reduction of unsaturated functionalities or the addition of deuterium across double bonds using deuterated reagents is another powerful strategy for isotopic labeling. nih.gov Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov

In the synthesis of a trideuterated cephalosporin analogue, a C3' hydroxyl cephalosporin was oxidized to the corresponding aldehyde. uwaterloo.ca This aldehyde was then reduced with sodium borodeuteride to furnish the monodeuterated C3' hydroxyl derivative. uwaterloo.ca This approach allows for the specific and high-level incorporation of a single deuterium atom.

Deuterium-Specific Building Blocks and Intermediates

The use of pre-deuterated building blocks is a highly effective strategy for ensuring precise and high levels of isotopic enrichment in the final molecule. d-nb.infoenamine.net This approach avoids potential side reactions and incomplete deuteration that can occur with H/D exchange on complex molecules. d-nb.info For the synthesis of Cefprozil-d4, a deuterated version of D-(-)-p-hydroxyphenylglycine or its derivatives would be a key building block.

The synthesis of such deuterated building blocks can be achieved through various methods, including those described above (H/D exchange, reduction). For example, a deuterated aromatic aldehyde can be synthesized and then used as a starting material for the elaboration of the desired amino acid side chain. nih.gov

The synthesis of Cefprozil-d4 with a chemical purity of over 95% and isotopic enrichment greater than 98% has been reported, indicating the successful application of these methodologies.

Stereoselective Synthesis of Cefprozil-d4 E/Z Isomers

The stereoselective synthesis of Cefprozil-d4 hinges on two key chemical transformations: the introduction of the deuterated side chain and the formation of the propenyl group at the C-3 position of the cephem nucleus. The latter is particularly crucial as it establishes the (E) and (Z) isomers, with the (Z)-isomer being the more biologically active component. researchgate.net

The synthesis typically begins with the preparation of the deuterated side chain precursor, (R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid. This is achieved through hydrogen-deuterium exchange reactions on (R)-p-hydroxyphenylglycine. Various methods can be employed for this deuteration, including the use of D₂O in conjunction with a metal catalyst such as Palladium on carbon (Pd/C). mdpi.comnih.gov The reaction conditions, such as temperature and the choice of catalyst, are optimized to ensure a high degree of deuterium incorporation specifically onto the phenyl ring without affecting the chiral center. mdpi.com

The core of the stereoselectivity in forming the E/Z mixture lies in the Wittig reaction. oatext.comru.nl This reaction is used to introduce the propenyl group at the C-3 position of the cephalosporin core. A 3-chloromethylcephem derivative is converted into a triphenylphosphonium salt, which is then reacted with acetaldehyde (B116499) to form the propenyl group. oatext.comnih.gov The ratio of the resulting (Z) to (E) isomers is highly dependent on the reaction conditions. Research has shown that using specific additives, such as lithium halides, can significantly influence the stereochemical outcome, favoring the formation of the desired (Z)-isomer. oatext.com For instance, conducting the Wittig reaction in the presence of approximately 10 equivalents of lithium bromide or lithium iodide has been reported to achieve a (Z) to (E) ratio of about 9:1. oatext.com More recent advancements have explored the use of ionic liquids as catalysts in the Wittig reaction to prevent the formation of excessive (E)-isomer. google.com

Once the deuterated side chain and the C-3 propenyl group are in place on their respective precursors, they are coupled to form Cefprozil-d4. The condensation of the deuterated (R)-p-hydroxyphenylglycyl derivative with the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) intermediate yields the final Cefprozil-d4 as a mixture of (E) and (Z) isomers. oatext.com

Table 1: Key Reactions in Cefprozil-d4 Synthesis

Step Reaction Key Reagents/Conditions Purpose
1 Deuteration (R)-p-hydroxyphenylglycine, D₂O, Pd/C Incorporation of deuterium onto the phenyl ring.
2 Wittig Reaction 3-halomethylcephem, triphenylphosphine, acetaldehyde, lithium halides Formation of the C-3 propenyl group with Z-selectivity.

Isolation and Purification Methodologies for Deuterated Cefprozil Isomers

Following the synthesis, the resulting mixture of Cefprozil-d4 (E/Z)-isomers must be purified to remove impurities and, if necessary, to enrich the concentration of the desired (Z)-isomer. Given the structural similarity between the (E) and (Z)-isomers, their separation presents a chromatographic challenge. google.com

High-Performance Liquid Chromatography (HPLC) is the primary technique employed for the separation and purification of Cefprozil isomers. nih.gov Reversed-phase HPLC methods are commonly utilized, with various stationary phases demonstrating efficacy. nih.govmtc-usa.com For analytical purposes, C18 columns are frequently used, often with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an acidic modifier like formic acid to ensure good peak shape and resolution. mtc-usa.com

For preparative chromatography, aimed at isolating larger quantities of the isomers, monolithic silica (B1680970) columns have emerged as a powerful alternative to traditional packed columns. researchgate.net These columns offer a lower pressure drop and faster mass transfer, allowing for higher flow rates and increased productivity, which is particularly beneficial for the separation of diastereomers like the Cefprozil E/Z isomers. researchgate.net

Crystallization can also be employed as a purification step. In some instances, fractional crystallization can be used to partially separate the (E)-isomer from the (Z/E)-isomeric mixture of a precursor, thereby enriching the mother liquor with the (Z)-isomer before subsequent chromatographic purification. google.com The choice of solvent system for both chromatography and crystallization is critical and must be carefully optimized to achieve the desired separation efficiency.

Table 2: Chromatographic Methods for Cefprozil Isomer Separation

Method Stationary Phase Mobile Phase Example Application
Analytical HPLC C18 Silica Water/Acetonitrile with 0.1% Formic Acid Quantification and purity assessment. mtc-usa.com
Preparative HPLC Monolithic Silica Gradient of water and acetonitrile Large-scale separation of E/Z isomers. researchgate.net

Optimization of Isotopic Enrichment and Chemical Yield

Isotopic Enrichment: The primary goal of isotopic enrichment is to achieve a high and stable incorporation of deuterium atoms at the specified positions. For Cefprozil-d4, this involves the deuteration of the phenyl ring of the p-hydroxyphenylglycine side chain. The efficiency of the hydrogen-deuterium exchange reaction is influenced by several factors, including the catalyst, the deuterium source (e.g., D₂O, D₂ gas), reaction temperature, and reaction time. mdpi.comjuniperpublishers.com For instance, using a Pd/C catalyst with D₂O often requires elevated temperatures to drive the exchange on aromatic rings. mdpi.com Optimization involves finding the conditions that maximize deuterium incorporation without promoting side reactions or degradation of the starting material. The level of enrichment is typically quantified using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Chemical Yield: Maximizing the chemical yield involves optimizing each step of the synthetic route. In the context of Cefprozil synthesis, particular attention is paid to the Wittig reaction and the final coupling step. As mentioned, the use of additives like lithium halides or specific catalysts can not only control the stereoselectivity of the Wittig reaction but also improve its yield. oatext.com Similarly, the coupling of the side chain to the 7-APCA core is a critical step where reaction conditions such as solvent, temperature, and coupling agents are optimized to ensure high conversion to the final product. The purification steps, such as chromatography and crystallization, must also be optimized to minimize product loss while achieving the required purity. google.com

A systematic approach, often employing Design of Experiments (DoE), can be used to investigate the interplay of various reaction parameters and identify the optimal conditions for both isotopic enrichment and chemical yield.

Advanced Analytical Characterization of Cefprozil D4 E/z Mixture

Determination of Deuterium (B1214612) Incorporation Levels and Positional Isomerism

The primary characterization of Cefprozil-d4 involves verifying the number and position of deuterium atoms within the molecule. This is crucial for ensuring its utility as a stable internal standard in mass spectrometry-based assays.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.gov By providing highly accurate mass measurements, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, and it can resolve the isotopic fine structure of a compound. waters.com This allows for the confirmation of the empirical formula and the assessment of deuterium incorporation. waters.com

For Cefprozil-d4, HRMS analysis is used to measure the mass-to-charge (m/z) ratio with high precision, enabling the differentiation of deuterated (d1-d4) forms from the unlabeled (d0) compound. caymanchem.com The technique can confirm that the isotopic enrichment is greater than 98%, with the d0 form constituting less than 1%. caymanchem.com In a typical Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method, the transition of the protonated molecule [M+H]+ is monitored. For Cefprozil (B1668874), this is m/z 391.2 → 114.0, while for Cefprozil-d4, the selected transition is m/z 395.0 → 114.5. nih.govresearchgate.net The 4-dalton mass shift confirms the incorporation of four deuterium atoms.

Table 1: Representative HRMS Data for Cefprozil-d4

Parameter Value Reference
Molecular Formula C₁₈H₁₅D₄N₃O₅S caymanchem.comweblivelink.com
Molecular Weight 393.45 g/mol
Isotopic Enrichment ≥99% deuterated forms (d1-d4) caymanchem.com
d0 Impurity ≤1% caymanchem.com

This table is illustrative and represents typical data found in certificates of analysis and research articles.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the specific positions of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Cefprozil-d4, the absence or significant reduction of signals corresponding to the protons on the hydroxyphenyl ring confirms that deuteration has occurred at these specific positions. The remaining protons in the molecule will show their characteristic chemical shifts and coupling patterns.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. magritek.com A ²H NMR spectrum of Cefprozil-d4 would show signals at the chemical shifts corresponding to the deuterated positions on the phenyl ring, providing direct evidence and quantification of deuterium incorporation at those sites. magritek.com The sensitivity of this method is high enough to detect deuterium even at natural abundance. magritek.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. Carbons directly attached to deuterium will exhibit a characteristic splitting pattern (a 1:1:1 triplet for a CD group) due to C-D coupling. blogspot.comeurisotop.com Additionally, the absence of the nuclear Overhauser effect (NOE) from attached protons and longer relaxation times (T1) can lead to a decrease in the intensity of signals for deuterated carbons, which is another indicator of successful labeling. blogspot.com

The combination of these NMR techniques provides unambiguous confirmation of the positions and abundance of the deuterium labels in the Cefprozil-d4 molecule.

Quantitative Analysis of E/Z Isomer Ratios in Deuterated Mixtures

Cefprozil is known to exist as a mixture of Z (cis) and E (trans) isomers, typically in a ratio of approximately 9:1. nih.govekb.eg It is essential to confirm this ratio in the deuterated analogue.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common method for separating and quantifying the E/Z isomers of Cefprozil and its deuterated standard. nih.govnih.gov

A reversed-phase C18 column is typically used for the separation. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, such as 0.5% formic acid. nih.govnih.gov Under these conditions, the two isomers are chromatographically resolved, allowing for their individual detection and quantification by the mass spectrometer.

In a validated LC-MS/MS method, the retention times for the cis- and trans-isomers of Cefprozil were found to be distinct, for example, 2.07 and 2.36 minutes, respectively. nih.gov By monitoring the specific mass transitions for Cefprozil-d4, the peak areas for the separated E and Z isomers can be integrated, and their ratio can be accurately calculated. This ensures that the isomeric ratio of the internal standard matches that of the analyte being quantified.

Table 2: Example Chromatographic Conditions for Isomer Separation

Parameter Condition Reference
Column Reversed-phase C18 nih.govnih.gov
Mobile Phase Acetonitrile and 0.5% formic acid nih.gov
Detection MS/MS with Multiple Reaction Monitoring (MRM) nih.govnih.gov
cis-Cefprozil Retention Time ~2.07 min nih.gov

This table provides an example of typical LC conditions and is not exhaustive.

While chromatographic methods are dominant, spectroscopic techniques like UV-Vis spectrophotometry can also be employed, particularly when coupled with HPLC. ekb.egresearchgate.net After separation by HPLC, the isomers can be quantified by measuring their absorbance at a specific wavelength, such as 280 nm or 292 nm. ekb.egresearchgate.net However, for deuterated internal standards used in bioanalysis, LC-MS/MS is preferred due to its superior sensitivity and specificity. nih.gov NMR spectroscopy can also potentially be used to determine the isomer ratio by integrating the signals specific to each isomer in the ¹H NMR spectrum, provided there are well-resolved protons that are characteristic of either the E or Z configuration.

Chiral Purity Determination of Cefprozil-d4 Enantiomers

Cefprozil has several chiral centers, leading to the possibility of multiple stereoisomers. The specified stereochemistry is (6R,7R) for the core cephem nucleus and (R) for the amino acid side chain. veeprho.com The primary isomeric consideration in analysis is the E/Z diastereomerism at the propenyl group.

The determination of isomeric purity for Cefprozil-d4 primarily focuses on the ratio of the E/Z isomers. This is accomplished using the chromatographic methods described in section 3.3. Commercially available Cefprozil-d4 standards specify the percentage of both the cis and trans isomers. nih.gov For example, one reference standard batch was certified to contain 89.9% cis-isomer and 9.4% trans-isomer. nih.gov The enantiomeric purity at the chiral centers is controlled during the synthesis by using stereochemically pure precursors. The analytical methods published in the literature focus on separating the E/Z diastereomers rather than the enantiomers, as the starting materials are assumed to be enantiomerically pure.

Application in Pharmacokinetic Studies

The principal application of Cefprozil-d4 (E/Z mixture) is as an internal standard for the quantification of Cefprozil (B1668874) isomers in pharmacokinetic and bioequivalence studies. nih.govnih.gov When analyzing biological samples, a known amount of the deuterated standard is added to both the calibration standards and the unknown samples. nih.gov

The analytes are then extracted, typically via protein precipitation with methanol (B129727), and analyzed by LC-MS/MS. nih.govresearchgate.net Because Cefprozil-d4 has virtually identical extraction recovery and ionization efficiency to the unlabeled Cefprozil, any sample loss or matrix effects during preparation and analysis will affect both the standard and the analyte equally. researchgate.net By measuring the ratio of the analyte peak area to the internal standard peak area, a precise and accurate concentration of Cefprozil in the original sample can be determined. caymanchem.com This methodology has been successfully applied to determine the concentration of both cis- and trans-Cefprozil in human plasma. nih.govresearchgate.net

Synthesis and Isotopic Labeling

The synthesis of Cefprozil (B1668874) generally involves the acylation of the 7-aminocephem nucleus, specifically 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid, with an activated derivative of the D-α-amino-α-(4-hydroxyphenyl)acetic acid side chain. chemicalbook.comgoogle.com

For Cefprozil-d4, the isotopic labels are introduced on the phenyl ring of this side chain. The synthesis would therefore utilize a deuterated precursor, such as D-2-(p-hydroxyphenyl-2,3,5,6-d4)glycine. The four deuterium (B1214612) atoms replace the hydrogen atoms at positions 2, 3, 5, and 6 of the phenyl group, as confirmed by the compound's IUPAC name. veeprho.comclearsynth.com This specific placement ensures that the labels are in a stable position on the molecule, preventing exchange under typical physiological or analytical conditions.

Conclusion

Isotope Effects on Chemical Stability

The substitution of hydrogen with its stable, heavy isotope, deuterium, can significantly alter the chemical stability of a molecule due to the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength means that more energy is required to break the C-D bond, which can slow down chemical reactions where this bond cleavage is the rate-determining step. researchgate.netmdpi.com

In the context of Cefprozil-d4, deuterium is incorporated at the phenyl ring. veeprho.comresearchgate.net This strategic placement enhances the molecule's resistance to metabolic and chemical degradation processes that involve the cleavage of these specific C-H bonds. mdpi.com Studies on other deuterated compounds have shown that this substitution can slow down metabolism mediated by cytochrome P450 enzymes and increase resistance to oxidative degradation. smolecule.comcdnsciencepub.com For deuterated drugs, this enhanced stability can lead to a longer duration of action and altered pharmacokinetic profiles. invivochem.comcdnsciencepub.com While specific kinetic data for Cefprozil-d4 is not extensively published, the principles of KIE suggest that it will exhibit greater stability against certain degradation pathways compared to its non-deuterated counterpart. A study on the related cephalosporin (B10832234), ceftriaxone (B1232239), demonstrated that its degradation rate was slower in deuterium oxide (D₂O) compared to water (H₂O), confirming the stabilizing effect of the isotope in the reaction environment. nih.gov

Table 1: Theoretical Impact of Deuteration on Cefprozil-d4 Stability

Degradation Pathway Expected Effect of Deuterium Labeling Rationale
Metabolic Degradation Decreased Rate The stronger C-D bond is more resistant to enzymatic cleavage (e.g., by cytochrome P450) than the C-H bond. researchgate.netcdnsciencepub.com
Oxidative Degradation Decreased Rate Deuterium substitution enhances resistance to oxidative processes where C-H bond cleavage is involved. smolecule.com
Hydrolytic Degradation Minimal to No Direct Effect Hydrolysis primarily targets the β-lactam ring, which is not deuterated in Cefprozil-d4. The isotope effect is localized to the deuterated phenyl ring.

| Photolytic Degradation | Potential for Decreased Rate | If photolytic degradation involves radical formation at the phenyl ring, the stronger C-D bond could slow the reaction. |

Hydrolytic Degradation Pathways of Cefprozil-d4

Hydrolytic degradation is a primary pathway for the breakdown of β-lactam antibiotics, including cephalosporins. This process involves the cleavage of the strained β-lactam ring, which is essential for the compound's antibacterial activity. nih.gov Forced degradation studies on non-deuterated Cefprozil confirm its susceptibility to hydrolysis under both acidic and basic conditions. researchgate.netresearchgate.net

The degradation pathway typically begins with the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of an inactive degradation product. nih.gov For Cefprozil-d4, the hydrolytic degradation pathways are expected to be identical to those of Cefprozil, as the site of deuteration (the 4-hydroxyphenyl group) is remote from the β-lactam ring and is not directly involved in the hydrolysis mechanism. researchgate.net Therefore, the primary degradation products formed through hydrolysis will be the corresponding ring-opened structures. While the pathway is the same, the rate of hydrolysis might be indirectly influenced by subtle electronic changes imparted by deuterium, but the major kinetic isotope effect would not apply directly to this degradation mechanism. Studies on the cephalosporin cefdinir (B1668824) show that hydrolysis leads to pH-dependent isomerizations and the formation of various lactone products following the opening of the β-lactam ring. nih.gov

Photolytic Degradation Mechanisms of Deuterated Cefprozil

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical transformation. Cefprozil has been shown to be susceptible to degradation under photolytic stress conditions, particularly when exposed to UV radiation. researchgate.netresearchgate.net A study involving UV spectrophotometry was used to track the stress degradation behavior of Cefprozil. researchgate.net Another study on the related antibiotic ceftriaxone found that it was significantly degraded under UVA-B radiation. nih.gov

The mechanisms of photolytic degradation can be complex, involving photo-isomerization, photo-oxidation, or photocleavage of chemical bonds. For Cefprozil-d4, the deuterated phenyl ring could be a site for such reactions. If the photolytic degradation mechanism involves the abstraction of a hydrogen atom from the phenyl ring, the kinetic isotope effect would come into play. The greater strength of the C-D bond compared to the C-H bond would make Cefprozil-d4 more resistant to this specific degradation pathway, resulting in a slower rate of photolysis compared to non-deuterated Cefprozil. mdpi.com However, if the primary chromophore responsible for light absorption and subsequent degradation is another part of the molecule, such as the cephalosporin nucleus, the effect of deuteration on the phenyl ring might be minimal.

Oxidative Degradation Profiles of Cefprozil-d4

Oxidation is a common degradation pathway for many pharmaceuticals. nih.gov Forced degradation studies consistently show that Cefprozil is labile to oxidative conditions, typically induced by agents like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net A kinetic spectrophotometric method was developed based on the oxidation of Cefprozil with alkaline potassium permanganate (B83412) to determine its concentration. ekb.eg

The mechanism of oxidation can involve various functional groups within the molecule. For Cefprozil-d4, the presence of deuterium on the phenyl ring provides enhanced stability against oxidative reactions that target this part of the molecule. smolecule.com This is a direct consequence of the kinetic isotope effect, where the higher energy required to cleave the C-D bond slows down the rate of oxidation. researchgate.net This increased resistance to oxidative degradation is a key reason why deuterated compounds are often explored in drug development to improve stability and pharmacokinetic properties. invivochem.com Therefore, Cefprozil-d4 is expected to exhibit a slower rate of degradation under oxidative stress compared to Cefprozil, particularly if the oxidative attack occurs at the deuterated phenyl ring.

Influence of Deuterium Labeling on Degradation Product Formation

Deuterium labeling is not expected to change the fundamental degradation pathways of Cefprozil, but rather the rate at which these pathways proceed. The types of degradation products formed from Cefprozil-d4 should be analogous to those formed from Cefprozil. The primary use of Cefprozil-d4 as a stable isotope-labeled internal standard in mass spectrometry relies on this principle; it behaves chemically and chromatographically almost identically to the parent drug but is distinguishable by its higher mass. veeprho.comnih.gov

Forced degradation studies of Cefprozil have identified several degradation products resulting from hydrolysis, oxidation, and photolysis. researchgate.netscience.gov For example, hydrolysis leads to the opening of the β-lactam ring, a key degradation pathway for all cephalosporins. nih.gov The influence of deuterium labeling is primarily on the kinetics of degradation product formation rather than on the identity of the products themselves.

Table 2: Anticipated Degradation Products of Cefprozil-d4

Stress Condition Likely Degradation Products (Analogous to Cefprozil) Influence of Deuterium Labeling
Acid/Base Hydrolysis Products resulting from the cleavage of the β-lactam ring. researchgate.netnih.gov The rate of formation is not expected to be significantly affected by KIE, as the reaction site is not deuterated.
**Oxidation (e.g., H₂O₂) ** Oxidized forms of the molecule, potentially at the sulfur atom or the phenyl ring. researchgate.netekb.eg The rate of formation of products resulting from oxidation at the phenyl ring is expected to be slower. smolecule.com

| Photolysis (UV Light) | Isomers and fragments resulting from photocleavage. researchgate.net | The rate of formation may be slower if the degradation mechanism involves C-H bond cleavage at the phenyl ring. |

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms. wikipedia.orglibretexts.orgnih.gov It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of Cefprozil-d4, the replacement of hydrogen with deuterium can significantly alter reaction rates, providing crucial insights into the transition state and the rate-determining step of a reaction. wikipedia.orglibretexts.org

Primary Kinetic Isotope Effects

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the PKIE, typically expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope (kH/kD), can provide strong evidence for the involvement of that bond in the rate-limiting step. wikipedia.orglibretexts.org For instance, a large PKIE (typically > 2) suggests that the C-H bond is being cleaved in the transition state. wikipedia.org

Table 1: Theoretical Primary Kinetic Isotope Effects for C-H Bond Cleavage

Bond Type Typical kH/kD at 25°C Implication for Reaction Mechanism
C-H ~7 Significant C-H bond breaking in the transition state.
N-H ~8.5 Significant N-H bond breaking in the transition state.
O-H ~10 Significant O-H bond breaking in the transition state.

This table presents generalized theoretical values and the actual observed KIE can vary based on specific reaction conditions and molecular structure.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.orglibretexts.org

SKIEs are classified based on the position of the isotope relative to the reaction center. For Cefprozil-d4, where the deuterium atoms are on the phenyl ring, an α-secondary kinetic isotope effect would not be directly applicable as the reaction center for many of its characteristic reactions (e.g., β-lactam ring hydrolysis) is distant from the labeled phenyl group. veeprho.comresearchgate.net However, β- or γ-SKIEs could potentially be observed if changes at the phenyl ring influence the stability of the transition state through electronic or steric effects. For instance, a change in the vibrational environment of the C-D bonds due to alterations in the electronic structure during the reaction could lead to a measurable SKIE.

Table 2: General Characteristics of Secondary Kinetic Isotope Effects

Isotope Position Type of SKIE Typical kH/kD Mechanistic Insight
α-carbon Normal > 1.0 sp3 to sp2 rehybridization at the reaction center.
α-carbon Inverse < 1.0 sp2 to sp3 rehybridization at the reaction center.
β-carbon Normal > 1.0 Often attributed to hyperconjugation stabilizing the transition state.

This table provides a general overview of SKIEs. The specific values and interpretations can be more complex.

Impact of Deuteration Site on KIE

The specific location of the deuterium atoms in Cefprozil-d4, on the 4-hydroxyphenyl group, is critical for its use in mechanistic studies. veeprho.comresearchgate.net This specific labeling allows researchers to probe reactions that directly involve this part of the molecule. For example, in metabolic studies, if oxidation of the phenyl ring is a key metabolic pathway, the presence of deuterium at these positions would likely lead to a significant kinetic isotope effect, slowing down the rate of metabolism. nih.gov This phenomenon, known as "metabolic switching," can sometimes redirect metabolism to other parts of the molecule. nih.gov

The choice of the deuteration site allows for targeted investigation. If, for instance, a proposed reaction mechanism involves a proton transfer from the hydroxyl group on the phenyl ring, the absence of a KIE with Cefprozil-d4 would suggest that this step is not rate-determining. Conversely, a significant KIE would provide strong evidence for its importance in the reaction kinetics.

Tracing of Chemical Transformations using Deuterium Labels

Deuterium's utility extends beyond influencing reaction rates; it also serves as a stable, non-radioactive tracer to follow the path of molecules or specific atoms through complex chemical or biological transformations. nih.govnih.gov By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the deuterium label from the starting material, Cefprozil-d4, to its various products. researchgate.netnih.gov

In the context of Cefprozil, this could be applied to study its degradation pathways. For example, by subjecting Cefprozil-d4 to conditions that cause it to break down, the resulting degradation products can be analyzed to see which fragments retain the deuterium label. This information would be invaluable in piecing together the step-by-step process of its decomposition. A study on the degradation of a similar cephalosporin, ceftriaxone, utilized D2O to observe a kinetic isotope effect and gain insight into its degradation mechanism. nih.gov

Similarly, in metabolic studies, tracking the deuterium label can help identify the metabolites of Cefprozil. researchgate.net After administering Cefprozil-d4, biological samples can be analyzed to identify new molecules that contain the d4-phenyl group, thus confirming them as metabolites of the parent drug. researchgate.net

Studies on Stereochemical Inversion and Retention Mechanisms

Many chemical reactions can proceed through different stereochemical pathways, leading to products with different three-dimensional arrangements of atoms. Understanding whether a reaction proceeds with inversion or retention of stereochemistry at a chiral center is fundamental to understanding its mechanism.

While the deuterium labels in Cefprozil-d4 are on an achiral part of the molecule (the phenyl ring), their presence can still be utilized to study stereochemical changes in other parts of the molecule. veeprho.com For instance, if a reaction at a distant chiral center is influenced by electronic effects from the phenyl ring, the KIE could potentially differ for the formation of different stereoisomers.

More directly, deuterium labeling at a chiral center is a classic technique to study stereochemical mechanisms. Although Cefprozil-d4 itself is not labeled at a chiral center, the principle is highly relevant to the study of related compounds. The synthesis of Cefprozil itself involves stereospecific steps. wikipedia.org The use of deuterated reagents or intermediates in such a synthesis could provide detailed information about the transition states and the factors that control the stereochemical outcome of the reaction.

Role as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy of analytical measurements is paramount. Cefprozil-d4 (E/Z mixture) is the preferred internal standard for the quantification of Cefprozil and its diastereomers (cis and trans isomers). nih.govnih.govresearchgate.net The use of a stable isotope-labeled internal standard is considered superior to using other structurally similar compounds, such as other cephalosporins, which may be unstable and not provide the same level of accuracy. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis. nist.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (in this case, Cefprozil-d4) to a sample containing the analyte of interest (Cefprozil). caymanchem.comnist.gov

Cefprozil-d4 is chemically identical to Cefprozil but has a different mass due to the incorporation of four deuterium atoms. caymanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.govresearchgate.net Because the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations and losses that may occur at any stage of the analysis. chromatographyonline.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise quantification of the analyte's concentration can be achieved, traceable to the mole. nih.govnist.gov

Biological samples such as human plasma are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.govchromatographyonline.com Matrix effects can lead to either ion suppression or enhancement, causing significant inaccuracies in quantitative results. researchgate.netchromatographyonline.com

The use of a stable isotope-labeled internal standard like Cefprozil-d4 is the most effective strategy to mitigate these matrix effects. nih.govchromatographyonline.com Since Cefprozil-d4 co-elutes with Cefprozil during liquid chromatography and has nearly identical physicochemical properties, it experiences the same matrix effects as the analyte. nih.govchromatographyonline.com Consequently, any signal suppression or enhancement affecting the analyte will also affect the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, ensuring the accuracy and reliability of the quantification. nih.gov Studies have demonstrated that when using Cefprozil-d4, no significant matrix effects were observed in the analysis of Cefprozil in human plasma. nih.govresearchgate.net

Development and Validation of LC-MS/MS Methods for Cefprozil Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Cefprozil isomers in biological fluids. nih.govresearchgate.net The development and validation of these methods are critical for their application in clinical and research settings, with Cefprozil-d4 playing a central role in ensuring the method's robustness. nih.govresearchgate.net

A crucial step in bioanalysis is the extraction of the analyte from the biological matrix. For the analysis of Cefprozil in plasma, a common and efficient sample preparation technique is protein precipitation. nih.govnih.govresearchgate.net

A typical procedure involves the following steps:

A known volume of the plasma sample (e.g., 100 μL) is placed in a tube. nih.gov

A precise amount of the Cefprozil-d4 internal standard solution is added. nih.gov

A protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the mixture. nih.govnih.gov This step denatures and precipitates the plasma proteins.

The sample is vortexed and then centrifuged to pellet the precipitated proteins. nih.gov

A small volume of the resulting clear supernatant, containing both Cefprozil and Cefprozil-d4, is then injected into the LC-MS/MS system for analysis. nih.gov

This protein precipitation method is valued for its simplicity, speed, and effectiveness in producing clean extracts suitable for LC-MS/MS analysis. nih.gov

The use of Cefprozil-d4 as an internal standard is instrumental in achieving high specificity, sensitivity, and accuracy in LC-MS/MS methods for Cefprozil quantification. nih.govnih.govresearchgate.net Specificity is achieved through the unique mass transitions monitored for both Cefprozil and Cefprozil-d4 in multiple reaction monitoring (MRM) mode. For example, a common transition monitored for Cefprozil is m/z 391.2→114.0, while for Cefprozil-d4, it is m/z 395.0→114.5. nih.govresearchgate.netresearchgate.net This ensures that the detector signal is specific to the compounds of interest.

Validated methods using Cefprozil-d4 have demonstrated excellent sensitivity and a wide linear range. For instance, one study reported linear calibration curves over the concentration ranges of 0.025–15 μg/mL for cis-Cefprozil and 0.014–1.67 μg/mL for trans-Cefprozil. nih.govnih.govresearchgate.net The lower limit of quantification (LLOQ) was established at 0.025 μg/mL and 0.014 μg/mL for the cis and trans isomers, respectively, indicating high sensitivity. nih.govresearchgate.net

The accuracy and precision of these methods are also well within regulatory acceptance criteria. Reported accuracies for the cis and trans isomers were 93.1% and 103.0%, respectively. nih.govresearchgate.net The intra- and inter-assay precision for quality control samples were found to be less than 14.3%, demonstrating the method's reproducibility. nih.govnih.govresearchgate.net

Parametercis-Cefproziltrans-CefprozilSource
Linearity Range (μg/mL) 0.025–150.014–1.67 nih.govnih.govresearchgate.net
LLOQ (μg/mL) 0.0250.014 nih.govresearchgate.net
Accuracy (%) 93.1103.0 nih.govresearchgate.net
Intra- & Inter-assay Precision (%) < 14.3< 14.3 nih.govresearchgate.net
Precision at LLOQ (%) < 16.5< 16.5 nih.govresearchgate.net

Quantification of Cefprozil Isomers using Deuterated Standards

Cefprozil exists as a mixture of two diastereomers, cis- and trans-isomers, typically in a 9:1 ratio. nih.govnih.gov These isomers exhibit different pharmacological potencies, making their separate and simultaneous quantification essential for detailed pharmacokinetic analysis. nih.govresearchgate.net

LC-MS/MS methods utilizing Cefprozil-d4 have been successfully developed and validated for the simultaneous determination of both Cefprozil isomers in human plasma. nih.govnih.govresearchgate.net These methods employ chromatographic conditions, often using a reverse-phase C18 column and a gradient elution with formic acid and acetonitrile, to achieve baseline separation of the cis- and trans-isomers within a short run time (e.g., 4 minutes). nih.govnih.govresearchgate.net The retention times for cis- and trans-Cefprozil are distinct, allowing for their individual quantification in a single analytical run. nih.gov The use of Cefprozil-d4 as the internal standard ensures that the quantification of both isomers is accurate and reliable, correcting for any analytical variability. nih.govresearchgate.net This capability is crucial for bioequivalence studies and for understanding the pharmacokinetic profiles of the individual active components of the drug. nih.govresearchgate.net

CompoundMass Transition (m/z)Source
Cefprozil (cis and trans) 391.2 → 114.0 nih.govresearchgate.netresearchgate.net
Cefprozil-d4 (Internal Standard) 395.0 → 114.5 nih.govresearchgate.netresearchgate.net

Metabolic Fate Investigations Employing Cefprozil D4 E/z Mixture

In Vitro Metabolic Stability Studies with Deuterated Analogues

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo persistence. springernature.com These studies help rank-order compounds, allowing researchers to focus on those with more favorable pharmacokinetic profiles. thermofisher.com For Cefprozil-d4, these studies would compare its stability against the non-deuterated parent drug, Cefprozil (B1668874), to determine the impact of the deuterium (B1214612) substitution.

Hepatic Microsomal Stability Studies

The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com Microsomal stability assays measure the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance. springernature.com

Cefprozil is primarily eliminated via the kidneys, with approximately 60%-70% of a dose being excreted as unchanged drug, suggesting that hepatic metabolism is a minor clearance pathway. nih.gov However, investigating this pathway is still crucial. Studies using Cefprozil-d4 in human liver microsomes would aim to quantify the extent of its metabolism and compare it to the non-deuterated version. The key principle is the kinetic isotope effect; a carbon-deuterium (C-D) bond is stronger and broken more slowly by CYP enzymes than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Therefore, if Cefprozil undergoes oxidative metabolism at the site of deuteration, Cefprozil-d4 would be expected to show increased stability (a longer half-life) in microsomal incubations.

Table 1: Conceptual Data from a Hepatic Microsomal Stability Assay This table illustrates the expected theoretical outcome when comparing Cefprozil with a deuterated analogue. Actual values for Cefprozil-d4 are not available.

Compound In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Expected Implication
Cefprozil Hypothetical Value: 45 Hypothetical Value: 15.4 Baseline metabolic rate.
Cefprozil-d4 Expected: > 45 Expected: < 15.4 Slower metabolism due to the kinetic isotope effect, suggesting the deuterated site is a target for oxidative enzymes. juniperpublishers.com

Plasma Stability and Protein Binding

Assessing a drug's stability in plasma is necessary to understand its behavior in systemic circulation before it reaches metabolizing organs or its site of action. This includes evaluating its susceptibility to plasma enzymes and its binding to plasma proteins. Only the unbound, or free, fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov

Cefprozil exhibits plasma protein binding of approximately 36%. drugbank.com Deuteration is not expected to significantly alter a compound's physicochemical properties related to protein binding. However, this would be confirmed experimentally for Cefprozil-d4. The stability of the beta-lactam ring, characteristic of cephalosporins, to hydrolysis by plasma esterases would also be evaluated.

Table 2: Known Plasma Protein Binding for Cefprozil

Compound Species Protein Binding (%) Unbound Fraction (%)
Cefprozil Human ~36% drugbank.com ~64%

Identification of Deuterated Metabolites

A critical step in characterizing a drug's metabolic fate is the identification of its metabolites. Using a deuterated analogue like Cefprozil-d4 greatly aids this process. In mass spectrometry (MS) analysis, the deuterium label provides a unique mass signature, making it easier to distinguish drug-related metabolites from endogenous compounds present in the biological matrix (e.g., plasma, urine, or microsomal incubates).

Given that Cefprozil is mostly excreted unchanged, the number and quantity of metabolites are expected to be low. nih.gov The investigation with Cefprozil-d4 would focus on detecting these minor metabolites. By comparing the metabolic profiles of Cefprozil and Cefprozil-d4, researchers can confirm the identity of metabolites and potentially uncover metabolic pathways that might otherwise be obscured.

Characterization of Metabolic Pathways via Deuterium Tracing

Deuterium tracing allows researchers to follow the molecular journey of a drug through various metabolic pathways. nih.gov The stable isotope label acts as a tracer, enabling the unambiguous identification of the parent compound and its biotransformation products.

Oxidative Metabolism and Hydrolytic Biotransformations

Metabolic pathways are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, such as oxidation and hydrolysis, introduce or expose functional groups on the drug molecule. nih.gov

Oxidative Metabolism: Cytochrome P450 enzymes are the primary drivers of oxidative metabolism. nih.gov By strategically placing the deuterium label on a site susceptible to oxidation, studies with Cefprozil-d4 can determine the importance of this pathway. A reduction in the formation rate of an oxidative metabolite from Cefprozil-d4 compared to Cefprozil would confirm that the deuterated site is a "metabolic hot spot."

Hydrolytic Biotransformations: As a cephalosporin (B10832234), Cefprozil contains a beta-lactam ring, which can be susceptible to hydrolysis. This reaction breaks open the ring and inactivates the antibiotic. While Cefprozil is noted for its stability against some beta-lactamases, its susceptibility to other hydrolytic enzymes in the body would be a key area of investigation. nih.gov Deuterium tracing would help track the fate of the core molecular structure following such a transformation.

Conjugation Pathways

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate (B86663), to increase its water solubility and facilitate excretion. Although Cefprozil is primarily cleared renally as the parent drug, the use of Cefprozil-d4 would help to definitively identify or rule out any minor conjugation pathways. nih.gov Any detected glucuronide or sulfate conjugates would retain the deuterium label, confirming their origin from the administered drug.

Influence of Deuterium Labeling on Metabolic Rate and Pathways

The use of stable isotope-labeled compounds, such as Cefprozil-d4, is a cornerstone in modern pharmacokinetic and metabolic research. medchemexpress.com While primarily employed as an internal standard for the accurate quantification of its non-deuterated counterpart, Cefprozil, in biological matrices, the introduction of deuterium atoms into the molecule can theoretically influence its metabolic fate. medchemexpress.cominvivochem.com This section explores the potential impact of deuterium labeling on the metabolic rate and pathways of Cefprozil-d4 (E/Z mixture), drawing upon established principles of drug metabolism and the known metabolic profile of Cefprozil.

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a greater mass than hydrogen. This mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE). The KIE manifests when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic reaction. The corresponding carbon-deuterium (C-D) bond is stronger and requires more energy to break. Consequently, metabolic processes that involve the cleavage of a C-D bond may proceed at a slower rate compared to the same reaction with a C-H bond. This can lead to alterations in the drug's metabolic clearance and potentially redirect metabolic pathways. invivochem.com

Cefprozil itself is primarily eliminated from the body unchanged through renal excretion. nih.gov Approximately 60-70% of an administered dose is recovered in the urine as the parent drug. nih.gov This suggests that metabolism is not the primary route of elimination for Cefprozil. However, the remaining fraction of the drug may undergo some degree of metabolic transformation. The specific sites of metabolism on the Cefprozil molecule that would be susceptible to the kinetic isotope effect depend on the location of the deuterium atoms in Cefprozil-d4.

The deuterium atoms in Cefprozil-d4 are located on the phenyl ring of the (R)-2-amino-2-(4-hydroxyphenyl)acetamido side chain. Any metabolic reactions involving the cleavage of these C-D bonds would be expected to be slower for Cefprozil-d4 compared to Cefprozil. For instance, if hydroxylation of the phenyl ring were a metabolic pathway, the rate of this reaction could be reduced.

Detailed Research Findings

Specific, publicly available research studies detailing the metabolic rate and pathways of Cefprozil-d4 (E/Z mixture) are currently limited. The predominant use of this compound is as an internal standard in bioanalytical methods. However, based on the principles of the kinetic isotope effect, we can hypothesize the potential influence of deuterium labeling on Cefprozil's metabolism.

Hypothesized Influence of Deuterium Labeling on Cefprozil Metabolism

Metabolic ParameterKnown for CefprozilHypothesized for Cefprozil-d4Rationale
Metabolic Rate Minor contribution to overall eliminationPotentially slowerThe kinetic isotope effect may slow down any metabolic reactions involving the cleavage of the C-D bonds on the phenyl ring.
Primary Elimination Pathway Renal excretion of unchanged drug (approx. 60-70%) nih.govLikely to remain the primary pathwayAs metabolism is not the main elimination route for Cefprozil, a change in metabolic rate is unlikely to shift the primary elimination pathway away from renal excretion.
Metabolic Pathways Minor, not fully elucidatedPotentially altered metabolite profileIf multiple metabolic pathways exist, the slowing of one pathway due to the KIE could lead to an increased flux through alternative pathways that do not involve C-D bond cleavage. This could result in a different ratio of metabolites compared to Cefprozil.
Formation of Active/Inactive Metabolites Not well-documented to have significant active metabolitesUnlikely to form new active metabolitesThe fundamental structure of the molecule remains the same; therefore, the formation of entirely new, pharmacologically active metabolites is improbable.

It is crucial to emphasize that the information presented in the table regarding Cefprozil-d4 is theoretical and based on established scientific principles rather than direct experimental data from dedicated metabolic studies on this specific deuterated compound. Further research, including in vitro metabolic stability assays with liver microsomes and in vivo comparative pharmacokinetic studies, would be necessary to definitively elucidate the influence of deuterium labeling on the metabolic rate and pathways of Cefprozil-d4.

Theoretical and Computational Studies of Cefprozil D4 E/z Mixture

Quantum Chemical Calculations of Isotope Effects

Quantum chemical calculations are instrumental in understanding the kinetic isotope effects (KIEs) observed in deuterated compounds like Cefprozil-d4. These calculations provide molecular-level insights into the changes in reaction pathways and transition states upon isotopic substitution. The primary focus of such studies is to elucidate how the replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) influences the vibrational modes of the molecule and, consequently, the activation energy of chemical reactions, such as hydrolysis of the β-lactam ring. nih.govgoogle.com

Theoretical models, particularly those based on density functional theory (DFT), are employed to calculate the vibrational frequencies of both the parent compound and its deuterated isotopologue. diva-portal.org The zero-point energy (ZPE), which is the lowest possible energy that a quantum mechanical system may have, is a key parameter derived from these frequencies. google.com The ZPE is dependent on the mass of the vibrating atoms; heavier isotopes like deuterium lead to lower vibrational frequencies and, therefore, a lower ZPE compared to protium. google.com

In the context of Cefprozil-d4, quantum chemical calculations can predict the magnitude of the KIE. If a C-H bond is broken or significantly altered in the rate-determining step of a reaction, substituting hydrogen with deuterium will have a more pronounced effect on the reaction rate. By comparing the calculated transition state structures and energies for the deuterated and non-deuterated forms, researchers can gain a deeper understanding of the reaction mechanism. nih.govgoogle.com For instance, a significant KIE would suggest that the cleavage of a specific C-H bond is integral to the reaction's progress.

Studies on related β-lactam antibiotics, such as ceftriaxone (B1232239), have utilized computational analysis to rationalize the stabilizing effect of replacing H₂O with D₂O, demonstrating the utility of these methods in understanding degradation kinetics. nih.gov These computational approaches can model the vibrational environment of the isotopically labeled atoms to interpret experimental KIEs and determine transition state structures with high precision. google.com

Table 1: Theoretical Approaches for Isotope Effect Calculation

Computational MethodKey PrinciplesApplication to Cefprozil-d4
Density Functional Theory (DFT)Uses electron density to calculate the electronic structure and properties of molecules. diva-portal.orgPredicts changes in vibrational frequencies and zero-point energies upon deuteration.
Ab initio methodsSolves the electronic Schrödinger equation without empirical parameters, providing highly accurate results for smaller systems. science.govCan be used for high-precision benchmarking of specific reaction steps.
Semi-empirical methodsIncorporate some experimental data to simplify calculations, making them suitable for larger molecular systems. Useful for initial screening of potential reaction pathways and conformational analysis.

Molecular Modeling of Deuterated Cefprozil (B1668874) Conformations

Molecular modeling techniques are essential for exploring the conformational landscape of Cefprozil-d4 isomers. The presence of deuterium can subtly influence the molecule's preferred three-dimensional structure due to steric and electronic effects, which in turn can affect its interaction with biological targets.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational preferences of the E and Z isomers of Cefprozil-d4. These methods use classical force fields to model the potential energy surface of the molecule, allowing for the exploration of a wide range of possible conformations. By simulating the molecule's behavior over time, MD can reveal the dynamic interplay between different parts of the molecule and its solvent environment.

For Cefprozil-d4, molecular modeling can help to:

Determine the most stable conformations of the E and Z isomers.

Analyze the impact of deuterium substitution on the geometry of the β-lactam ring and the propenyl side chain.

Investigate the intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations.

Simulate the docking of Cefprozil-d4 isomers into the active sites of penicillin-binding proteins (PBPs) to predict binding affinities and orientations. nih.gov

The insights gained from molecular modeling can be correlated with experimental data from techniques like NMR spectroscopy to validate the predicted conformations. Understanding the conformational behavior of Cefprozil-d4 is crucial for rationalizing its biological activity and for the design of new, more effective cephalosporin (B10832234) derivatives.

Prediction of Spectroscopic Properties for Cefprozil-d4 Isomers

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can be a valuable tool for the identification and characterization of Cefprozil-d4 isomers. By calculating theoretical spectra, researchers can compare them with experimental data to confirm the structure and purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as Gauge-Including Atomic Orbital (GIAO) calculations within the framework of DFT, can predict the ¹H and ¹³C NMR chemical shifts of the E and Z isomers of Cefprozil-d4. science.gov The substitution of hydrogen with deuterium leads to small but measurable changes in the chemical shifts of nearby nuclei, known as isotope shifts. science.gov By comparing the predicted and experimental isotope shifts, it is possible to assign specific resonances to each isomer and to determine the E/Z ratio in a mixture.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. The C-D stretching and bending vibrations in Cefprozil-d4 will appear at different frequencies compared to the C-H vibrations in the non-deuterated compound. These characteristic C-D bands in the predicted IR spectrum can serve as a clear indicator of successful deuteration. Terahertz spectroscopy has also been used to identify characteristic absorption peaks for Cefprozil. mdpi.com

Mass Spectrometry (MS): While not a direct prediction of a spectrum in the same way as for NMR or IR, computational methods can aid in the interpretation of mass spectra. The exact mass of Cefprozil-d4 can be calculated and compared with high-resolution mass spectrometry data to confirm its elemental composition. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also be rationalized through computational analysis of bond dissociation energies. researchgate.net For Cefprozil-d4, the mass spectrometry acquisition has been performed using multiple reaction monitoring in positive ion mode with specific m/z transitions. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for Cefprozil-d4 Isomers

Spectroscopic TechniquePredicted ParameterSignificance for Cefprozil-d4
¹H and ¹³C NMRChemical shifts, coupling constants, isotope shifts science.govIsomer identification, determination of E/Z ratio.
IR SpectroscopyVibrational frequencies (especially C-D modes)Confirmation of deuteration, structural elucidation.
Mass Spectrometrym/z values for parent ion and fragments researchgate.netresearchgate.netConfirmation of molecular weight and elemental composition.

Computational Analysis of Deuterium-Bonding Interactions

Deuterium bonding is a type of non-covalent interaction that is analogous to hydrogen bonding, but with deuterium acting as the donor. While generally weaker than hydrogen bonds, deuterium bonds can still play a significant role in determining the structure, stability, and reactivity of molecules.

Computational analysis provides a powerful means to investigate deuterium-bonding interactions within and between Cefprozil-d4 molecules. Methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to identify and characterize these weak interactions. mdpi.com

In the context of Cefprozil-d4, computational studies can explore:

Intramolecular deuterium bonds: The possibility of deuterium atoms on the deuterated propenyl group forming weak bonds with electronegative atoms (like oxygen or nitrogen) within the same molecule. These interactions could influence the conformational preferences of the E and Z isomers.

Intermolecular deuterium bonds: In the solid state or in concentrated solutions, Cefprozil-d4 molecules may interact with each other through deuterium bonds. These interactions can affect the crystal packing and physical properties of the compound.

Deuterium bonds with solvent: In solution, Cefprozil-d4 can form deuterium bonds with solvent molecules. The strength and nature of these interactions can be investigated computationally, providing insights into the solvation process.

By quantifying the energetic contribution of these deuterium-bonding interactions, computational analysis can help to explain the observed physical and chemical properties of Cefprozil-d4 and to understand how deuteration influences its behavior at a molecular level.

Future Research Directions and Emerging Applications of Cefprozil D4 E/z Mixture

Development of Novel Synthetic Routes for Deuterated Analogues

The synthesis of deuterated compounds, particularly complex molecules like cephalosporins, presents unique challenges, requiring high levels of deuterium (B1214612) incorporation at specific sites with minimal isotopic impurities. researchgate.net Traditional methods often rely on the "deuterated pool," using commercially available labeled precursors, which can be expensive and time-consuming. nih.gov Consequently, research is actively focused on developing more efficient, site-selective, and scalable synthetic methodologies.

One promising area is the advancement of Hydrogen Isotope Exchange (HIE) reactions. researchgate.net Metal-catalyzed HIE has become a key technique for late-stage functionalization, allowing for the direct replacement of C-H bonds with C-D bonds in complex molecules. nih.gov Iridium-based catalysts, in particular, have shown high reactivity and selectivity for this purpose. researchgate.net Research is also exploring the synergistic effects of mixed catalyst systems, such as palladium and platinum, which can achieve full H-D exchange even at sterically hindered positions where single catalysts are less effective. researchgate.net

Other innovative approaches are emerging from different catalytic strategies:

Photochemical Deuteration: Visible-light-mediated methods offer sustainable and mild reaction conditions for deuterating organic molecules, including complex drug structures. rsc.org

Copper-Catalyzed Deacylative Deuteration: This technique allows for the site-selective installation of deuterium at unactivated aliphatic positions with precise control over the degree of deuteration (mono-, di-, or tri-deuteration). nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to promote reversible H-D exchange with simple aldehydes, which can then be used as building blocks to synthesize deuterated analogues of clinically important drugs. nih.gov

Advanced Spectroscopic Probes for Biological Systems (e.g., Deuterium Metabolic Imaging)

Deuterated compounds like Cefprozil-d4 are not only useful for their altered pharmacokinetics but also as powerful probes for studying biological systems. The low natural abundance of deuterium (0.0156%) provides a "clean" background, making it an ideal tracer for advanced spectroscopic techniques. musechem.comuu.nl

Deuterium Metabolic Imaging (DMI) is a non-invasive MRI-based technique that has emerged as a powerful tool for mapping metabolic pathways in vivo. nih.govoup.com By administering a deuterated substrate, such as [6,6′-2H2]glucose, researchers can track its metabolic fate and visualize the distribution of downstream metabolites like lactate, glutamate, and glutamine. uu.nloup.com This offers several advantages over other methods like PET:

It does not involve ionizing radiation, making it safer for longitudinal studies. nih.gov

It can provide more detailed information on downstream metabolic pathways. uu.nl

It can be implemented on standard clinical MRI scanners with minor adjustments. oup.com

DMI is showing significant promise in oncology for diagnosing malignancies, monitoring early treatment responses, and understanding tumor metabolism. oup.comnih.gov While much of the current research uses deuterated glucose, the principles of DMI could be extended to deuterated antibiotics like Cefprozil-d4 to non-invasively track drug distribution, target engagement, and metabolic fate within specific tissues or bacterial biofilms.

Another cutting-edge application is Raman-Deuterium Stable Isotope Probing (DSIP) . This technique combines Raman spectroscopy with deuterium labeling to monitor metabolic activity at the single-cell level. biorxiv.orgnih.gov Studies have shown that by observing the incorporation of deuterium from heavy water (D₂O) into bacterial biomass (lipids and proteins), it is possible to quickly differentiate between bacteriostatic (growth-arresting) and bactericidal (cell-killing) modes of antibiotic action. biorxiv.org This approach could lead to rapid antibiotic susceptibility testing, helping to select the most appropriate antibiotic for an infection in a fraction of the time required for conventional culture-based methods. nih.gov

Applications in Preclinical Pharmacokinetic/Pharmacodynamic Modeling

One of the most immediate and critical applications of Cefprozil-d4 is its use as an internal standard for the accurate quantification of the parent drug in biological samples during preclinical and clinical studies. researchgate.netinvivochem.com The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based bioanalysis, as they co-elute with the analyte and exhibit identical chemical and physical properties during extraction and ionization, correcting for matrix effects and improving analytical precision. scispace.com

Beyond its role as an analytical tool, the study of deuterated analogues is central to improving pharmacokinetic/pharmacodynamic (PK/PD) profiles. nih.gov PK/PD modeling establishes the relationship between drug concentration over time (PK) and its pharmacological effect (PD), which is crucial for optimizing dosing regimens. frontiersin.org Deuteration can favorably alter a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. consensus.app

Table 1: Potential Pharmacokinetic Advantages of Deuteration for PK/PD Modeling
Pharmacokinetic ParameterPotential Effect of DeuterationImplication for PK/PD Modeling & Drug DevelopmentReference
Metabolic StabilityIncreased due to the kinetic isotope effect (stronger C-D vs. C-H bond)Reduced metabolic clearance, potentially leading to a longer half-life and sustained therapeutic effect. musechem.comnih.gov
Half-life (t½)IncreasedAllows for less frequent dosing, which can improve patient compliance. musechem.com
Systemic Exposure (AUC)IncreasedHigher bioavailability means more of the drug reaches its target, potentially allowing for lower doses. musechem.com
Metabolic SwitchingAltered metabolic pathwaysCan reduce the formation of toxic or reactive metabolites, improving the drug's safety profile. musechem.cominvivochem.com

Preclinical PK/PD studies are essential for predicting the time course of drug effects and understanding target modulation. catapult.org.uk By using Cefprozil-d4, researchers can conduct population pharmacokinetic (PPK) models with greater accuracy. researchgate.net Such models for cefprozil (B1668874) have identified significant covariates, like creatinine (B1669602) clearance, that influence drug elimination, highlighting the need for dose adjustments in certain patient populations. nih.gov Future PK/PD models incorporating data from deuterated analogues could simulate various dosing paradigms to predict efficacy and design more effective treatment schedules before moving into extensive clinical trials. frontiersin.org

Integration with Omics Technologies for Systems Biology Approaches

The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a system-wide view of molecular interactions. scispace.com Stable isotopes like deuterium are integral to many of these approaches, particularly in proteomics and metabolomics, where they are used for quantitative analysis. scispace.comtandfonline.com

In metabolomics , deuterated solvents like deuterium oxide (D₂O) are routinely used for sample preparation in NMR-based studies. tandfonline.comnih.gov More advanced applications involve using deuterated compounds as internal standards for highly sensitive LC-MS/MS quantification of metabolites, which is crucial for untargeted studies that aim to identify novel biomarkers or metabolic pathways affected by a drug or disease. medrxiv.orgrsc.org

A prime example of integrating these technologies is a study that investigated the impact of a 7-day course of Cefprozil on the human body. rsc.org Researchers used untargeted metabolomics on plasma, urine, and fecal samples, alongside microbiome analysis. The study revealed that Cefprozil decreased the activity of several key drug-metabolizing enzymes (CYP1A2, CYP2C19, and CYP3A) and significantly altered the gut microbiome's diversity. rsc.org This systems biology approach demonstrates how a drug's effects extend beyond its primary target and can have complex interactions with host metabolism and microbial communities.

Future research will likely see a deeper integration of these omics datasets. For example, combining proteomics with deuterium labeling can track protein synthesis and turnover rates across different organs. scispace.com By using Cefprozil-d4 in such multi-omics studies, researchers could build comprehensive network models that elucidate the drug's mechanism of action, identify off-target effects, predict patient responses, and discover new biomarkers for efficacy or toxicity.

Challenges and Opportunities in Deuterated Pharmaceutical Research

The field of deuterated pharmaceuticals, including research into Cefprozil-d4, is filled with both significant opportunities and formidable challenges. The primary opportunity lies in the potential to create superior medicines by fine-tuning their metabolic properties. nih.gov However, the path from a deuterated concept to a clinically approved drug is complex.

Table 2: Summary of Challenges and Opportunities in Deuterated Drug Research
AreaOpportunitiesChallengesReference
Therapeutic Profile Improved ADMET properties (absorption, distribution, metabolism, excretion, toxicity).Unpredictable "metabolic switching" where metabolism shifts to another site, potentially negating benefits or creating new toxic metabolites. musechem.comconsensus.app
Development & Synthesis Potential to extend the life cycle of existing drugs ("deuterium switch"). Development of novel, de novo deuterated drugs with superior profiles.High cost of deuterated starting materials. Difficulty in achieving site-specific deuteration with high isotopic purity. Need for scalable, efficient, and environmentally friendly synthetic methods. nih.govnih.govbioscientia.de
Clinical Translation Potential for lower, less frequent dosing, leading to better patient adherence and safety. Reduced drug-drug interactions.The translation of lab findings to clinical efficacy is unpredictable. Long-term stability and toxicity studies are required for each specific deuterated drug. nih.govresearchgate.net
Antimicrobial Resistance Deuteration may offer a new strategy to combat antimicrobial resistance by altering the drug's interaction with resistance mechanisms.Thorough understanding of the exact mechanisms of deuterated drugs against resistant pathogens remains largely unaddressed. researchgate.net

The approval of deutetrabenazine, the first deuterated drug, and deucravacitinib, the first de novo deuterated drug, has paved the way for others. nih.gov This success underscores the clinical viability of the deuteration strategy. For antibiotics like Cefprozil, deuteration offers a tangible opportunity to enhance pharmacokinetic profiles, which could be crucial for treating persistent infections. researchgate.net Furthermore, as bacteria continue to develop resistance, altering a drug's structure through deuteration might provide an edge against certain resistance mechanisms. researchgate.net

However, the challenges are significant. The synthesis of deuterated active pharmaceutical ingredients (APIs) with the required precision is a major hurdle. researchgate.net Moreover, the biological effects are not always predictable. Metabolic switching can lead to unexpected outcomes, and the benefits seen in preclinical models may not always translate to human subjects. musechem.comresearchgate.net Therefore, each deuterated candidate requires rigorous, independent evaluation of its efficacy, safety, and long-term stability. Despite these obstacles, the continued development of novel synthetic methods and advanced analytical tools ensures that deuterated compounds like Cefprozil-d4 will remain a vibrant and promising frontier in pharmaceutical research.

Q & A

Q. How can researchers evaluate the validity of claims about deuterium’s kinetic isotope effects in Cefprozil-d4?

  • Methodological Answer : Compare enzymatic degradation rates (e.g., kcatk_{\text{cat}}/KmK_m) between deuterated and non-deuterated analogs using stopped-flow kinetics. Validate isotope effects via 2H^2H-NMR relaxation studies to probe bond vibrational changes. Contextualize findings using computational models (e.g., QM/MM simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.